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Technical Support Center: (Rac)-Sograzepide In Vivo Experiments

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Compound of Interest		
Compound Name:	(Rac)-Sograzepide	
Cat. No.:	B8069534	Get Quote

Welcome to the technical support center for researchers using **(Rac)-Sograzepide** (also known as Netazepide, YF476) in in vivo experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is (Rac)-Sograzepide and what is its primary mechanism of action?

(Rac)-Sograzepide is a potent, selective, and orally active antagonist of the gastrin/cholecystokinin-B (CCK-B, also known as CCK2) receptor.[1][2][3][4] It is a benzodiazepine derivative.[2][5] Its primary mechanism involves blocking the binding of the hormones gastrin and cholecystokinin to the CCK2 receptor.[5] This action effectively inhibits downstream signaling pathways, most notably the stimulation of gastric acid secretion from parietal cells and the proliferation of enterochromaffin-like (ECL) cells.[5][6]

Q2: What are the main in vivo research applications for (Rac)-Sograzepide?

The primary applications include:

• Inhibition of Gastric Acid Secretion: It is used to study the physiological effects of blocking gastrin-stimulated acid production.[3][7][8]



- Gastric Neuroendocrine Tumor (NET) Models: It has been shown to cause regression of type
 1 gastric NETs by blocking the trophic effects of gastrin on ECL cells.[1][6]
- Pain Modulation Research: The CCK2 receptor is involved in pain pathways, and its antagonists have been explored for their potential analgesic effects, though clinical outcomes for this class of drugs have been variable.[9]

Q3: Is there a difference between Sograzepide, Netazepide, and YF476?

No, these names are synonyms for the same compound.[1][2][3] The "(Rac)-" prefix specifies that the product is a racemic mixture.

Q4: What are the key differences between the CCK1 (CCK-A) and CCK2 (CCK-B) receptors?

Both are receptors for cholecystokinin, but they have different tissue distributions and primary functions. The CCK1 receptor is found mainly in the gastrointestinal tract and is involved in pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[10] The CCK2 receptor is expressed in the brain and the stomach, where it regulates anxiety, pain perception, and gastric acid secretion.[10] Sograzepide is highly selective for the CCK2 receptor over the CCK1 receptor.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with **(Rac)-Sograzepide**.

Issue 1: Poor Compound Solubility and Vehicle Preparation

- Q: My (Rac)-Sograzepide powder is not dissolving for in vivo administration. What vehicle should I use?
 - A: (Rac)-Sograzepide is soluble in organic solvents like DMSO, but these are often not suitable for direct in vivo use at high concentrations.[1][2] For oral or parenteral administration, a co-solvent system is recommended. A commonly cited vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11] Sonication may be required to achieve full dissolution.[11] Always prepare the solution fresh before each experiment.



Issue 2: Lack of Efficacy or High Variability

- Q: I am not observing the expected biological effect (e.g., inhibition of acid secretion). What are the possible causes?
 - A: Several factors could be at play:
 - Suboptimal Dosing: Efficacy is dose-dependent.[7][8] Ensure your dose is appropriate
 for the animal model and intended effect. See the data tables below for reported
 effective doses.
 - Inadequate Formulation: If the compound precipitates out of solution before or after administration, its bioavailability will be compromised. Re-evaluate your vehicle and preparation method.
 - Route of Administration: Sograzepide is orally active, but bioavailability can differ between oral and parenteral (e.g., intravenous, subcutaneous) routes.[3] The chosen route should be consistent and justified.
 - Compound Purity and Integrity: Verify the purity of your compound using methods like HPLC.[2] Improper storage (see Table 3) can lead to degradation.
 - Racemic Mixture: You are using a racemic mixture. Enantiomers can have different pharmacologic activities. Ensure you are using a consistent source and batch of the compound to minimize variability.
- Q: I am seeing high variability in my experimental results between animals.
 - A: High variability can stem from inconsistent dosing technique, differences in animal fasting states (which affects gastric emptying and drug absorption), or the inherent biological variability in receptor expression or drug metabolism. Standardize your experimental procedures, including animal handling, fasting times, and the volume and concentration of the administered drug.

Issue 3: Unexpected Side Effects or Tolerance

• Q: I am observing unexpected side effects in my animals. What could be the cause?



- A: While generally well-tolerated, minor adverse events have been noted in clinical studies.[7] At very high doses, the selectivity for the CCK2 receptor over the CCK1 receptor may decrease, potentially leading to effects related to pancreatic secretion or gut motility.[3][10] Also, consider potential vehicle-related toxicity if using high concentrations of organic solvents.
- · Q: The effect of Sograzepide appears to diminish with repeated dosing. Is this expected?
 - A: Yes, a form of tolerance has been documented in human studies.[7][8] While the
 inhibitory effect on the volume of gastric acid secretion persisted with repeated dosing, the
 effect on gastric pH was largely lost.[7][8] This is a critical consideration for the design of
 long-term studies and the interpretation of results.

Quantitative Data Summary

Table 1: Receptor Binding Affinity & Potency of Sograzepide

Parameter	Receptor/Assa y	Species	Value	Reference
IC50	Gastrin/CCK-B	-	0.1 nM	[3]
IC50	Gastrin/CCK-A	-	502 nM	[3]
Ki	CCK-B	Rat (brain)	0.068 nM	[3]
Ki	CCK-B	Canine (cloned)	0.62 nM	[3]

| K_i | CCK-B | Human (cloned) | 0.19 nM |[3] |

Table 2: In Vivo Efficacy (Inhibition of Pentagastrin-Stimulated Acid Secretion)

Administration Route	Animal Model	ED50	Reference
Intravenous	Anesthetized Rats	87 nmol/kg	[3]
Intravenous	Heidenhain Pouch Dogs	0.018 µmol/kg	[3]



| Oral | Heidenhain Pouch Dogs | 0.020 µmol/kg |[3] |

Table 3: Solubility & Storage Recommendations

Parameter	Details	Reference
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1][2]
In Vivo Vehicle	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	[11]
Short-Term Storage	Dry, dark, and at 0 - 4 °C (days to weeks)	[1][2]
Long-Term Storage	-20 °C (months to years)	[1][2]

| Stock Solution | -20 °C for 1 year; -80 °C for 2 years |[3] |

Experimental Protocols & Visualizations Protocol: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

This protocol is a generalized methodology based on common pharmacodynamic studies for gastric acid secretion inhibitors.[3][12]

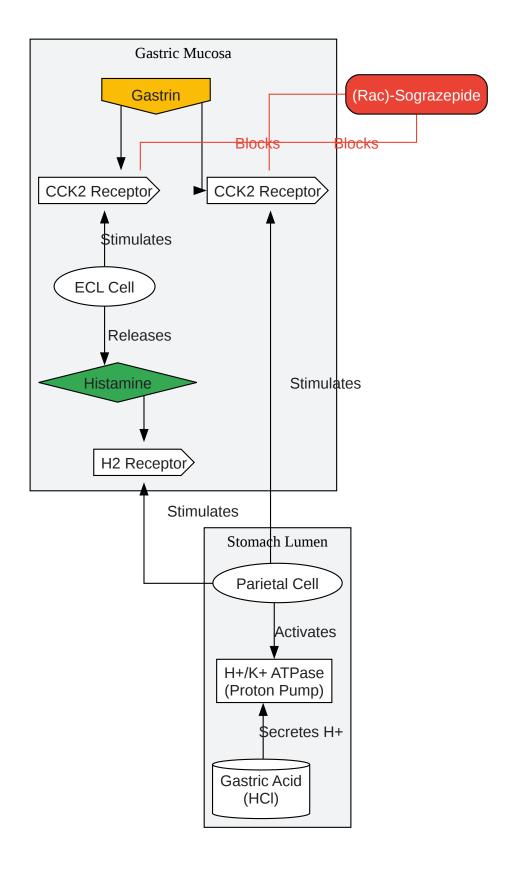
- · Animal Preparation:
 - Use male Sprague-Dawley rats (200-250g).
 - Fast animals for 18-24 hours prior to the experiment, with free access to water.
 - Anesthetize the animals (e.g., with urethane).
- Surgical Procedure:



- Perform a tracheotomy to ensure a clear airway.
- Cannulate the jugular vein for intravenous administration of compounds.
- Expose the stomach through a midline incision. Perfuse the stomach with saline via cannulas inserted into the esophagus and duodenum.
- Experimental Procedure:
 - Collect baseline gastric perfusate for 30 minutes.
 - Administer (Rac)-Sograzepide or vehicle control intravenously.
 - After a set time (e.g., 15-30 minutes), begin a continuous intravenous infusion of a gastric acid secretagogue, such as pentagastrin.
 - Collect gastric perfusate samples at regular intervals (e.g., every 15 minutes) for 1-2 hours.
- · Analysis:
 - Measure the volume of each perfusate sample.
 - Titrate the samples with a standardized NaOH solution to determine the acid concentration.
 - Calculate the total acid output (volume × concentration) for each time interval.
 - Compare the acid output in the Sograzepide-treated groups to the vehicle control group to determine the percent inhibition.

Diagrams





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Caption: Gastrin/CCK2R signaling pathway for gastric acid secretion and site of Sograzepide action.

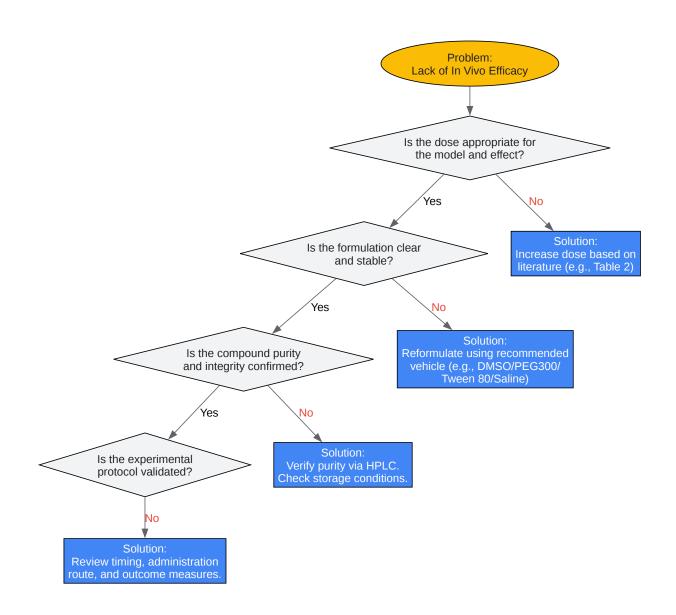


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1	Preparation	Experiment	Analysis
	Acquire Animals & Acclimatize Fast Animals (18-24h) Prepare Sograzepide & Vehicle Solutions	Administer Sograzepide or Vehicle Control (Specify Robuser PO, IV, SC) Wait for Drug Absorption (e.g., 30-60 min) Induce Biological Response (e.g., Collect Gastric Perfusate) Measure Outcome (e.g., 20-60 min)	Process Samples (e.g., Titrate Acid) Perform Statistical Analysis (Compare Treated vs. Control) Interpret Results





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